2,2-Diethyl-N-hydroxydecanamide
Description
2,2-Diethyl-N-hydroxydecanamide is a synthetic amide derivative characterized by a 10-carbon alkyl chain (decanamide backbone) with two ethyl groups substituted at the second carbon and a hydroxylamine (-NHOH) group attached to the amide nitrogen. This structural configuration imparts unique physicochemical properties, such as enhanced solubility in polar solvents due to the hydroxyl group and steric effects from the diethyl substituents.
Properties
CAS No. |
60631-06-3 |
|---|---|
Molecular Formula |
C14H29NO2 |
Molecular Weight |
243.39 g/mol |
IUPAC Name |
2,2-diethyl-N-hydroxydecanamide |
InChI |
InChI=1S/C14H29NO2/c1-4-7-8-9-10-11-12-14(5-2,6-3)13(16)15-17/h17H,4-12H2,1-3H3,(H,15,16) |
InChI Key |
HAKJTBOWCJGLKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CC)(CC)C(=O)NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diethyl-N-hydroxydecanamide can be achieved through several methods. One common approach involves the reaction of decanoic acid with diethylamine in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then treated with hydroxylamine to introduce the hydroxyl group, forming the final product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,2-Diethyl-N-hydroxydecanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone derivative.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 2,2-Diethyl-N-decanone.
Reduction: Formation of 2,2-Diethyldecanamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
2,2-Diethyl-N-hydroxydecanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2,2-Diethyl-N-hydroxydecanamide involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s lipophilic nature allows it to interact with cell membranes, potentially affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Key Observations:
Chain Length and Branching :
- This compound’s 10-carbon chain and diethyl branching distinguish it from linear analogs like N-hydroxyoctanamide (C8) and dodecanamide derivatives (C12). Longer chains (e.g., C12–C16 in ) enhance lipophilicity, while branching may reduce crystallinity and improve solubility .
- Alachlor’s aromatic substituents (diethylphenyl) highlight agrochemical utility, whereas this compound’s aliphatic structure may favor biocompatibility .
Functional Group Reactivity: The N-hydroxyamide group in this compound is rare in the evidence but shares similarities with hydroxylamine derivatives (e.g., 2-(Diethylamino)-N′-hydroxyethanimidamide in ). This group may act as a radical scavenger or metal chelator in pharmaceutical contexts . In contrast, N-methyl or hydroxyethyl substituents (e.g., ) enhance surfactant properties via hydrogen bonding .
Alachlor, for instance, is classified as a probable carcinogen (EPA), suggesting that analogs with aromatic/chloro groups pose higher risks .
Physicochemical Properties (Inferred from Analogs)
Research Needs :
Synthesis and purification protocols for this compound.
Experimental determination of solubility, stability, and toxicity.
Comparative bioactivity studies against analogs like N-hydroxyoctanamide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
